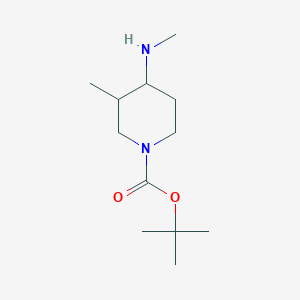

Tert-butyl 3-methyl-4-(methylamino)piperidine-1-carboxylate

Descripción

Tert-butyl 3-methyl-4-(methylamino)piperidine-1-carboxylate is a Boc-protected piperidine derivative characterized by a tert-butyl carbamate group at position 1, a methyl group at position 3, and a methylamino group at position 4. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where piperidine scaffolds are pivotal for developing bioactive molecules. Its structure enables further functionalization at the methylamino group or via deprotection of the Boc group, making it valuable for constructing complex amines or heterocycles.

Propiedades

IUPAC Name |

tert-butyl 3-methyl-4-(methylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9-8-14(7-6-10(9)13-5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBGCEIHJGURNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1NC)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-methyl-4-(methylamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(methylamino)piperidine-1-carboxylate with methyl iodide under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve high purity levels.

Análisis De Reacciones Químicas

Types of Reactions: Tert-butyl 3-methyl-4-(methylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

Oxidation: N-oxides.

Reduction: Reduced amine derivatives.

Substitution: Various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Tert-butyl 3-methyl-4-(methylamino)piperidine-1-carboxylate has shown potential in several therapeutic areas:

- Antidepressant Effects : Similar piperidine derivatives have been investigated for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation and depression treatment .

- Neuropharmacological Activity : Research indicates that this compound may act as a modulator or inhibitor of specific receptors involved in neuropharmacology, suggesting its potential for treating neurological disorders .

- Cancer Therapeutics : Variants of this compound have been studied for their anticancer properties, with some derivatives demonstrating the ability to inhibit specific cancer cell lines .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

- Reductive Amination : This method allows for the incorporation of the methylamino group into the piperidine structure.

- Mitsunobu Reaction : This reaction can be utilized to form the desired ester linkage effectively.

- Optimization Techniques : Various optimization methods such as solvent selection and temperature control can enhance yield and purity during synthesis .

Case Study 1: Antidepressant Activity

A study focusing on similar piperidine derivatives highlighted their potential antidepressant effects through modulation of neurotransmitter systems. These findings suggest that this compound could be explored further in clinical settings for mood disorders .

Case Study 2: Cancer Cell Line Inhibition

Research conducted on derivatives of this compound revealed significant inhibitory effects on specific cancer cell lines. This underscores the importance of structural modifications in enhancing biological activity against cancer .

Mecanismo De Acción

The mechanism of action of tert-butyl 3-methyl-4-(methylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares tert-butyl 3-methyl-4-(methylamino)piperidine-1-carboxylate with structurally related piperidine derivatives, focusing on substituent variations, synthetic methodologies, and functional properties.

Substituent Variations at Position 3

Key Insight: The target compound’s methyl group at position 3 offers steric bulk without additional reactivity, contrasting with aminomethyl or peptide-substituted analogs that enable further derivatization.

Substituent Variations at Position 4

Key Insight: The target’s methylamino group provides a balance of reactivity and simplicity, whereas bulkier or electron-deficient substituents (e.g., nitropyridine, piperazine) alter electronic properties and biological interactions.

Functional Group Modifications

Key Insight: Functional groups such as aryl halides (2b) or hydroxyl-pyridines expand utility in metal-catalyzed reactions or supramolecular chemistry, contrasting with the target’s simpler methylamino functionality.

Actividad Biológica

Tert-butyl 3-methyl-4-(methylamino)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with a tert-butyl group at the carboxylate position and a methylamino group at the nitrogen. Its molecular formula is with a molecular weight of approximately 226.32 g/mol. The presence of these functional groups contributes to its unique pharmacological properties.

This compound interacts with specific molecular targets, such as enzymes and receptors. The mechanism involves:

- Binding Affinity : The compound can bind to active sites of enzymes, altering their conformation and activity.

- Signal Transduction : It may modulate cellular signaling pathways, affecting processes like gene expression and metabolic regulation .

Inhibition Studies

Research has shown that this compound exhibits inhibitory activity against various biological targets. For instance, it has been evaluated for its effects on GSK-3β, a key enzyme involved in numerous signaling pathways related to cell proliferation and survival.

| Compound | Target Enzyme | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | GSK-3β | 0.5 | Promising potency observed in vitro studies |

Cytotoxicity Assessment

In vitro cytotoxicity assays have been conducted on various cell lines, including cancer cells. The results indicate that the compound has a favorable cytotoxic profile, showing minimal toxicity even at high concentrations.

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| HepG2 | 10 | 90 |

| MCF-7 | 10 | 85 |

| SH-SY5Y | 10 | 88 |

These findings suggest that this compound may have therapeutic potential with low side effects .

Structure-Activity Relationships (SAR)

The biological activity of the compound is closely linked to its structural features. Studies have demonstrated that modifications to the piperidine ring or substituents can significantly alter potency and selectivity.

Key Observations:

- The presence of bulky groups enhances binding affinity but may reduce metabolic stability.

- Amide derivatives show improved activity compared to simpler analogs, indicating the importance of functional group positioning .

Study on Metabolic Stability

A study focused on the metabolic stability of similar piperidine derivatives revealed that this compound exhibited rapid degradation when exposed to human liver microsomes. This highlights the need for further optimization to enhance its pharmacokinetic properties while maintaining efficacy .

Pharmacological Applications

Given its interactions with key biological targets, this compound is being investigated for potential applications in treating neurological disorders and other conditions where GSK-3β modulation is beneficial .

Q & A

Basic: What are the common synthetic routes for tert-butyl 3-methyl-4-(methylamino)piperidine-1-carboxylate?

Answer:

The synthesis typically involves coupling reactions between tert-butyl-protected piperidine precursors and methylamino derivatives. For example, in analogous compounds like tert-butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]piperidine-1-carboxylate, the reaction employs coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature . Key steps include:

- Precursor activation : Carbodiimide-mediated activation of carboxylic acids.

- Amide bond formation : Reaction with tert-butyl 4-aminopiperidine-1-carboxylate derivatives.

- Monitoring : Thin-layer chromatography (TLC) to track reaction progress and confirm completion .

Basic: How is the purity of this compound assessed in research settings?

Answer:

Purity is evaluated using a combination of chromatographic and spectroscopic techniques:

- TLC : For real-time monitoring during synthesis .

- Column chromatography : Silica gel-based purification to isolate high-purity fractions .

- NMR spectroscopy : To confirm structural integrity and detect impurities (e.g., residual solvents or by-products).

- High-performance liquid chromatography (HPLC) : Quantifies purity under standardized conditions.

Advanced: What strategies resolve contradictions in reported biological activity data?

Answer:

Contradictions may arise from assay variability, compound purity, or biological model differences. Mitigation strategies include:

- Orthogonal assays : Validate activity using multiple methods (e.g., radiolabeled binding assays vs. enzyme kinetics) .

- Batch reproducibility : Ensure consistent synthesis and purification protocols across studies.

- Control experiments : Test for off-target effects using structurally similar but inactive analogs.

- Meta-analysis : Cross-reference data with studies on analogous compounds, such as tert-butyl 4-(methylthio)piperidine-1-carboxylate, to identify trends .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

Optimization involves systematic variation of parameters:

- Solvent selection : Polar aprotic solvents (e.g., THF) often enhance reactivity compared to non-polar alternatives .

- Catalyst loading : Adjust DMAP or DCC concentrations to balance reaction rate and by-product formation .

- Temperature control : Lower temperatures (e.g., 0–25°C) minimize side reactions in sensitive steps .

- Design of Experiments (DoE) : Statistical models to identify critical factors (e.g., pH, stoichiometry) .

Basic: What safety precautions are essential when handling this compound?

Answer:

Safety protocols are derived from analogous piperidine derivatives:

- Personal protective equipment (PPE) : Fire-resistant lab coats, nitrile gloves, and eye protection .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Emergency measures : Immediate rinsing for skin/eye contact and medical consultation for ingestion .

Advanced: How to design stability studies under varying pH and temperature conditions?

Answer:

Stability studies should include:

- Accelerated degradation : Expose the compound to extreme pH (1–13) and temperatures (40–80°C) to simulate long-term storage.

- Analytical endpoints : Monitor degradation via HPLC for parent compound loss and mass spectrometry for by-product identification.

- Kinetic modeling : Calculate degradation rate constants to predict shelf life .

Intermediate: What structural characterization methods confirm the compound’s identity?

Answer:

- X-ray crystallography : Resolve 3D structure using SHELX software for refinement .

- NMR spectroscopy : Assign protons (¹H) and carbons (¹³C) to verify substituent positions .

- Infrared (IR) spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula .

Advanced: What mechanistic insights guide its use in receptor binding studies?

Answer:

The methylamino and tert-butyl groups influence binding affinity and selectivity. For example:

- Steric effects : The tert-butyl group may block access to non-target binding pockets.

- Hydrogen bonding : The methylamino group can form interactions with acidic residues (e.g., aspartate in GPCRs) .

- Structure-activity relationship (SAR) : Modify substituents systematically and compare binding data using radioligand displacement assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.